1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole
CAS No.:
Cat. No.: VC14564460
Molecular Formula: C17H13N3
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N3 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 4-[(5-phenylimidazol-1-yl)methyl]benzonitrile |
| Standard InChI | InChI=1S/C17H13N3/c18-10-14-6-8-15(9-7-14)12-20-13-19-11-17(20)16-4-2-1-3-5-16/h1-9,11,13H,12H2 |
| Standard InChI Key | HPKNNFRLCPHIRD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole features a central imidazole ring substituted at the N-1 position with a 4-cyanobenzyl group and at the C-5 position with a phenyl moiety. The compound's IUPAC name, 4-[(5-phenyl-1H-imidazol-1-yl)methyl]benzonitrile, reflects this substitution pattern . Key structural parameters include:
-
Molecular Formula: C₁₈H₁₅N₃
The cyanobenzyl group introduces strong electron-withdrawing characteristics through the para-position nitrile group, while the phenyl substituent at C-5 contributes hydrophobic interactions.
Crystallographic and Conformational Analysis
While no experimental crystal structure exists for 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole in public databases, molecular modeling studies of analogous 4-phenyl-imidazole derivatives reveal critical binding motifs. Docking simulations of related compounds demonstrate:
-
Imidazole nitrogen coordination to metalloenzyme active sites
-
π-π stacking between aromatic substituents and hydrophobic enzyme pockets
-
Rotational flexibility of the benzyl linker allowing adaptive binding
Synthesis and Chemical Modifications
Core Synthesis Strategies
The parent compound can be synthesized through established imidazole ring-forming reactions:
-
De Novo Imidazole Synthesis:
α-Bromo ketones react with formamide under thermal conditions to generate the imidazole core . Subsequent N-alkylation with 4-cyanobenzyl bromide introduces the cyanobenzyl substituent. -
Suzuki-Miyaura Coupling:
Palladium-catalyzed cross-coupling enables late-stage introduction of aromatic groups at the C-5 position .
Derivative Development
Structure-activity relationship (SAR) studies on analogous compounds reveal key modification strategies:
| Position | Modification | Biological Impact |
|---|---|---|
| N-1 | Aminoalkyl chains | Enhanced solubility |
| C-2 | Hydroxyl groups | Hydrogen bonding with Ser167 |
| C-5 | Thiol substituents | Disulfide bonding with Cys129 |
Notably, thiol-containing analogs demonstrate 6-10× potency increases over unmodified derivatives through sulfur-mediated interactions .
Pharmacological Activity and Target Engagement
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
While direct evidence for 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole's activity is lacking, structurally similar 4-phenyl-imidazoles show potent IDO inhibition:
| Compound | IC₅₀ (μM) | Binding Mode |
|---|---|---|
| 4-PI* | 34 | Heme iron coordination |
| Derivative 1 | 8.9 | H-bond with Ser167 |
| Derivative 17 | 5.3 | Cys129 interaction |
*4-Phenyl-imidazole reference compound
Quantum mechanical calculations confirm that electronic effects from substituents modulate heme iron binding affinity, though steric factors dominate activity enhancements .
Kinetic Inhibition Profile
Detailed analysis of analogous inhibitors reveals complex binding kinetics:
-
Uncompetitive Inhibition: Preferred binding to enzyme-substrate complexes
-
Heme Coordination: Ferric state preference alters redox-dependent activity
Therapeutic Implications and Development Challenges
Oncology Applications
IDO inhibition represents a promising immunooncology strategy by reversing tumor-mediated immunosuppression. The compound's ability to:
-
Block kynurenine pathway activation
-
Restore T-cell proliferation
-
Synergize with checkpoint inhibitors
makes it a candidate for combination therapies .
Metabolic and Synthetic Challenges
Development hurdles include:
-
Low Oral Bioavailability: High logP (3.1 predicted) limits aqueous solubility
-
Metabolic Instability: Cytochrome P450-mediated oxidation of benzyl groups
-
Crystallization Difficulties: Amorphous solid state complicates formulation
Future Directions and Optimization Strategies
Emerging approaches to enhance the pharmacophore include:
-
Prodrug Development: Masking cyanide groups with bioreversible protectors
-
Hybrid Inhibitors: Conjugating imidazole cores with checkpoint inhibitor motifs
-
Crystal Engineering: Co-crystallization with co-formers to improve stability
Recent advances in cryo-EM and fragment-based drug design promise to accelerate the development of next-generation derivatives with improved target engagement and pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume